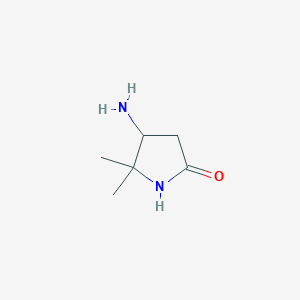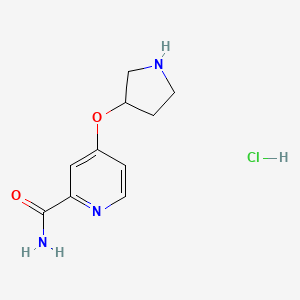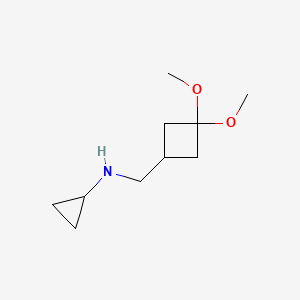![molecular formula C7H11F2N B1480514 (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine CAS No. 2092051-33-5](/img/structure/B1480514.png)
(1,1-Difluorospiro[2.3]hexan-5-yl)methanamine
説明
Molecular Structure Analysis
The molecular formula of “(1,1-Difluorospiro[2.3]hexan-5-yl)methanamine” is C7H11F2N . The InChI code is 1S/C7H11F2N.ClH/c8-7(9)4-6(7)1-5(2-6)3-10;/h5H,1-4,10H2;1H . The molecular weight is 183.63 g/mol .
Physical And Chemical Properties Analysis
“(1,1-Difluorospiro[2.3]hexan-5-yl)methanamine” is a powder at room temperature . The compound is stable under normal conditions .
科学的研究の応用
Environmental Impact and Alternative Compounds
Research indicates that per- and polyfluoroalkyl substances (PFASs), which are related to compounds like (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine, are emerging persistent organic pollutants with widespread industrial and consumer applications. These substances are known for their persistence, bioaccumulation, long-distance migration, and toxicity, which raises significant environmental concerns. Studies have found that alternative PFAS compounds exhibit systemic multiple organ toxicities, and their environmental concentrations, along with their potential toxicity, indicate that these alternatives might also be harmful. This highlights the need for further toxicological studies to evaluate the safety of such compounds for long-term use (Yu Wang et al., 2019).
Degradation and Environmental Fate
The microbial degradation of polyfluoroalkyl chemicals, including those related to (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine, is crucial for understanding their environmental fate. These chemicals, which can be precursors to perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), are known for their persistence and potential toxicity. Research into their biodegradability, including laboratory investigations on important precursors, has provided insights into quantitative and qualitative relationships, degradation pathways, and the potential for defluorination. This knowledge is vital for evaluating the environmental impact and guiding future studies on the biodegradation and monitoring of such compounds (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Quinoxaline Compounds
Quinoxaline and its analogs, although not directly related to (1,1-Difluorospiro[2.3]hexan-5-yl)methanamine, represent a class of compounds with a range of applications, including dyes, pharmaceuticals, and antibiotics. The study of these compounds, including their formation and derivatives, can provide insights into the development of new materials and therapeutic agents. This research into heterocyclic compounds contributes to a broader understanding of chemical properties and potential applications in various fields (Aastha Pareek and Dharma Kishor, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .
特性
IUPAC Name |
(2,2-difluorospiro[2.3]hexan-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c8-7(9)4-6(7)1-5(2-6)3-10/h5H,1-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGVETNPHHNTKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC2(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Spiro[2.6]nonan-1-amine hydrochloride](/img/structure/B1480433.png)
![5-Phenyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1480434.png)








![8-Hydroxy-2-methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B1480446.png)

